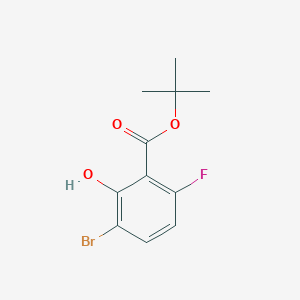

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate

Description

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is a halogenated aromatic ester with a hydroxyl group, bromine, and fluorine substituents. Its molecular formula is C₁₁H₁₂BrFO₃, and it features a tert-butyl ester group at the carboxyl position. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to its reactive bromine and fluorine substituents, which enable cross-coupling reactions and further functionalization . The hydroxyl group at the 2-position enhances polarity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C11H12BrFO3/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5,14H,1-3H3 |

InChI Key |

UZOYPJDQRKPFIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1O)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-6-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out with sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

Ester Hydrolysis: The major product is 3-bromo-6-fluoro-2-hydroxybenzoic acid.

Oxidation: The major product is 3-bromo-6-fluoro-2-oxo-benzoate.

Scientific Research Applications

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate with analogs differing in substituent positions, ester groups, or halogenation patterns. Key compounds include:

Reactivity and Stability

- Halogen Reactivity : Bromine at the 3-position (target compound) is more reactive in Suzuki-Miyaura cross-couplings compared to bromine at the 4-position (e.g., tert-butyl 4-bromo-2-fluorobenzoate), due to reduced steric hindrance from adjacent substituents .

- Hydroxyl Group Influence: The hydroxyl group in the target compound increases acidity (pKa ~8–10), enabling deprotonation for nucleophilic reactions, whereas non-hydroxylated analogs require harsher conditions for activation .

- Fluorine Effects : Fluorine at the 6-position (target) enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions compared to fluorine at the 2-position in ethyl 5-bromo-2-fluorobenzoate .

Stability and Handling Considerations

Biological Activity

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzoate moiety. The synthesis of this compound typically involves the bromination of 3,6-fluoro-2-hydroxybenzoic acid followed by esterification with tert-butanol.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of various derivatives of benzoic acid, including those similar to this compound. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains, suggesting potential efficacy in treating infections caused by resistant pathogens.

Anticancer Activity

The compound's structural features suggest it may interact with biological targets involved in cancer progression. For instance, compounds with similar scaffolds have been shown to inhibit histone methyltransferases (HMTs), which play a crucial role in gene regulation associated with oncogenesis. In vitro studies indicate that such compounds can reduce the expression of oncogenes like MYC, which is often overexpressed in tumors.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that derivatives exhibit favorable absorption and distribution characteristics. Additionally, toxicity assessments reveal that many similar compounds maintain low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on structurally related benzoate derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in halogen substitution could enhance antibacterial efficacy:

| Compound | Activity (Zone of Inhibition) |

|---|---|

| This compound | TBD |

| Related Compound A | 15 mm |

| Related Compound B | 20 mm |

Case Study 2: Anticancer Efficacy

In a high-throughput screening of compounds targeting MYC-driven tumors, several analogs demonstrated promising results:

| Compound | IC50 (μM) | MYC Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 1.5 | 85% |

| Compound D | 0.8 | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.